3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea
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Overview
Description
3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea is a complex heterocyclic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are environmentally benign is also a consideration to meet industrial standards and regulations .
Chemical Reactions Analysis
Types of Reactions
3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
3,5-dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
1,3-diphenyl-1H-pyrazole: Investigated for its potential as an anticancer agent.
Uniqueness
3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea stands out due to its unique thieno[2,3-c]pyrazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials with specialized functions .
Properties
IUPAC Name |
3-methyl-N-(oxolan-2-ylmethylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-12-15-10-16(17(24)21-19(26)20-11-14-8-5-9-25-14)27-18(15)23(22-12)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H2,20,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQFBZDVOCQFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NCC3CCCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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